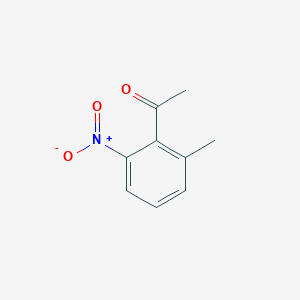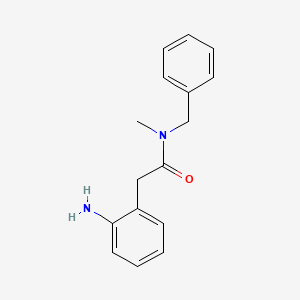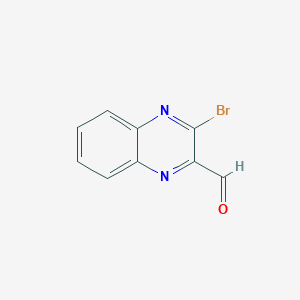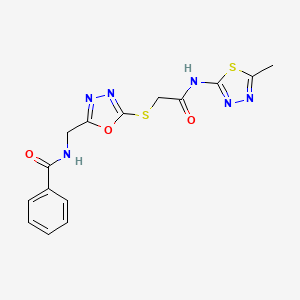
1-(2-Methyl-6-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) is highlighted for its role in developing chemosensors for detecting metal ions, anions, neutral molecules, and pH changes due to its high selectivity and sensitivity. Although "1-(2-Methyl-6-nitrophenyl)ethanone" is not directly mentioned, research on DFP-based fluorescent chemosensors for various analytes indicates a potential application area for similarly structured compounds in sensor development (P. Roy, 2021).
Environmental Degradation
A review focuses on the advanced oxidation processes (AOPs) for degrading acetaminophen, illustrating the pathways, by-products, and biotoxicity of degradation products. The study includes a discussion on the Fukui function for predicting reactive sites, which could be relevant for understanding the environmental fate and degradation pathways of "this compound" and similar compounds (Mohammad Qutob et al., 2022).
Atmospheric Chemistry of Nitrated Phenols
This review details the sources, atmospheric occurrence, and analysis methods for nitrophenols, including their formation via direct emissions and secondary atmospheric reactions. Given the structural similarity, insights into the environmental behavior of nitrated phenols could inform research on "this compound" regarding its atmospheric stability and transformations (M. Harrison et al., 2005).
Synthetic Antioxidants and Human Health
Discusses the occurrence, exposure routes, and potential health risks of synthetic phenolic antioxidants (SPAs), including environmental detection and human biomonitoring. Though not directly about "this compound," understanding the environmental and health implications of SPAs could provide a context for assessing the impact of related compounds (Runzeng Liu & S. Mabury, 2020).
properties
IUPAC Name |
1-(2-methyl-6-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-4-3-5-8(10(12)13)9(6)7(2)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKABSSBMRAWDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2717338.png)



![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2717344.png)
![2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide](/img/structure/B2717345.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717349.png)
![2-[(1-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2717350.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717354.png)
![5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2717355.png)

